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molecular formula C14H8BrClFNO B8327279 3-Bromo-5-[(6-chloro-2-fluoro-3-methylphenyl)oxy]benzonitrile

3-Bromo-5-[(6-chloro-2-fluoro-3-methylphenyl)oxy]benzonitrile

Cat. No. B8327279
M. Wt: 340.57 g/mol
InChI Key: ZNOHQCHQBPUYIT-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

6-chloro-2-fluoro-3-methylphenol (8.03 g, 50.0 mmol) and 18-crown-6 (7.7 g, 29.1 mmol) were dissolved in dry DMSO (100 mL) and treated with 20% potassium t-butoxide in THF (28.1 g, 50.0 mmol) for 15 minutes at room temperature. 3-bromo-5-fluorobenzonitrile (10 g, 50.0 mmol) was added in one portion and the reaction mixture heated at 125° C. for 20 h at which time LC-MS indicated >90% conversion. The reaction mixture was cooled to ambient temperature and water was added to afford the crude product as a black precipitate which was filtered off, washed with water and air dried. The crude product was dissolved in DCM, dried over MgSO4, and filtered through a plug of 45 g silica gel which was eluted with 500 mL DCM. The filtrate was concentrated to an amber oil and crystallized by addition of IPA (100 mL). The precipitate was cooled in an ice bath and filtered to afford 3-bromo-5-[(6-chloro-2-fluoro-3-methylphenyl)oxy]benzonitrile (10.7 g, 31.4 mmol, 62.8% yield) as a tan solid in >90% purity as determined by LCMS. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.91 (s, 1H), 7.56 (s, 1H), 7.53 (s, 1H), 7.28-7.45 (m, 2H), 2.28 (s, 3H).
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
28.1 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([OH:8])=[C:6]([F:9])[C:5]([CH3:10])=[CH:4][CH:3]=1.C1OCCOCCOCCOCCOCCOC1.CC(C)([O-])C.[K+].C1COCC1.[Br:40][C:41]1[CH:42]=[C:43]([CH:46]=[C:47](F)[CH:48]=1)[C:44]#[N:45]>CS(C)=O.O>[Br:40][C:41]1[CH:42]=[C:43]([CH:46]=[C:47]([O:8][C:7]2[C:2]([Cl:1])=[CH:3][CH:4]=[C:5]([CH3:10])[C:6]=2[F:9])[CH:48]=1)[C:44]#[N:45] |f:2.3|

Inputs

Step One
Name
Quantity
8.03 g
Type
reactant
Smiles
ClC1=CC=C(C(=C1O)F)C
Name
Quantity
7.7 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
28.1 g
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=C(C1)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
to afford the crude product as a black precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a plug of 45 g silica gel which
WASH
Type
WASH
Details
was eluted with 500 mL DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an amber oil
CUSTOM
Type
CUSTOM
Details
crystallized by addition of IPA (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The precipitate was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C#N)C=C(C1)OC1=C(C(=CC=C1Cl)C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.4 mmol
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 62.8%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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